N-(4-aminocyclohexyl)naphthalene-2-carboxamide
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Overview
Description
N-(4-aminocyclohexyl)naphthalene-2-carboxamide, commonly known as AH-7921, is a synthetic opioid drug that was first synthesized in the 1970s. It has been classified as a Schedule I drug in the United States due to its potential for abuse and addiction. However, despite its legal status, AH-7921 has been the subject of scientific research due to its potential therapeutic applications.
Mechanism of Action
AH-7921 acts as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. The activation of this receptor leads to the inhibition of neurotransmitter release, which results in a reduction in pain perception.
Biochemical and Physiological Effects:
AH-7921 has been shown to produce a range of biochemical and physiological effects. These include analgesia, sedation, respiratory depression, and euphoria. However, it also has the potential to produce adverse effects such as nausea, vomiting, and constipation.
Advantages and Limitations for Lab Experiments
AH-7921 has a number of advantages and limitations for use in lab experiments. One advantage is its high potency, which allows for the use of smaller doses in experiments. However, its potential for abuse and addiction is a significant limitation, as it requires strict controls to prevent misuse.
Future Directions
There are a number of potential future directions for research on AH-7921. One area of interest is its potential as a pain reliever, particularly in cases where traditional opioids are ineffective or produce adverse effects. Another area of interest is its potential as a treatment for opioid addiction, as it has been shown to produce less respiratory depression than traditional opioids. Additionally, further research is needed to better understand the biochemical and physiological effects of AH-7921 and to develop strategies for minimizing its potential for abuse and addiction.
Synthesis Methods
The synthesis of AH-7921 involves the reaction of naphthalene-2-carboxylic acid with cyclohexylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with ammonium hydroxide to yield the final product.
Scientific Research Applications
AH-7921 has been the subject of scientific research due to its potential as a pain reliever and as a treatment for opioid addiction. Studies have shown that AH-7921 has a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. This has led to investigations into its potential as a pain reliever.
properties
IUPAC Name |
N-(4-aminocyclohexyl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c18-15-7-9-16(10-8-15)19-17(20)14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11,15-16H,7-10,18H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHKGBGHJLSEOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-aminocyclohexyl)naphthalene-2-carboxamide |
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